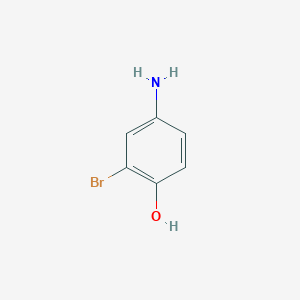

4-Amino-2-bromophenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQJZWGBFZAUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560309 | |

| Record name | 4-Amino-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16750-67-7 | |

| Record name | 4-Amino-2-bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16750-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 4-Amino-2-bromophenol, both ¹H and ¹³C NMR, alongside two-dimensional (2D) NMR methods, are employed to assign the chemical shifts and confirm the connectivity of the atoms.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.85 | Doublet | 8.5 |

| H-5 | 6.65 | Doublet of doublets | 8.5, 2.5 |

| H-6 | 6.95 | Doublet | 2.5 |

| -NH₂ | 3.5 - 5.0 | Broad Singlet | - |

| -OH | 4.5 - 6.0 | Broad Singlet | - |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 148.0 |

| C-2 | 110.0 |

| C-3 | 118.0 |

| C-4 | 140.0 |

| C-5 | 116.0 |

| C-6 | 120.0 |

The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino, hydroxyl, and bromine substituents. The amino and hydroxyl groups are electron-donating, which tend to shield the aromatic protons and shift their signals to a lower chemical shift (upfield). Conversely, the bromine atom is electron-withdrawing, causing a deshielding effect and a downfield shift. The interplay of these effects results in the predicted chemical shifts. The coupling constants are indicative of the spatial relationship between neighboring protons.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the protons on C-3 and C-5, and between C-5 and C-6, confirming their connectivity in the aromatic ring.

HSQC: An HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule. The exact mass of this compound, with the molecular formula C₆H₆BrNO, is calculated to be 186.96328 Da nih.gov. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) very close to this calculated value, confirming the elemental composition of the compound.

Key HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₆BrNO nih.gov |

| Exact Mass | 186.96328 Da nih.gov |

| Monoisotopic Mass | 186.96329 Da |

In mass spectrometry, molecules often fragment in predictable ways. The fragmentation pattern of this compound would provide further structural information. Common fragmentation pathways for aromatic compounds include the loss of small molecules or functional groups.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively) whitman.edu. This results in the appearance of two peaks for any bromine-containing fragment, separated by 2 m/z units and having a relative intensity ratio of approximately 1:1 whitman.edulibretexts.orgucalgary.ca. The molecular ion region of this compound's mass spectrum would therefore exhibit a characteristic M+ and M+2 pattern, providing strong evidence for the presence of a single bromine atom in the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group.

N-H Stretch: The amino (-NH₂) group will typically show two sharp peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is expected to appear in the range of 1250-1350 cm⁻¹.

C-O Stretch: The carbon-oxygen stretching of the phenolic hydroxyl group will likely be observed around 1200-1260 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations for the substituted benzene (B151609) ring would appear in the region of 690-900 cm⁻¹, providing information about the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. For this compound, an absorption maximum (λmax) has been reported at 279 nm in aqueous sulfuric acid tcichemicals.com. This absorption is attributed to the π → π* electronic transitions within the substituted benzene ring. The position and intensity of this absorption can be influenced by the solvent and the pH of the solution due to the presence of the acidic hydroxyl and basic amino groups.

Vibrational Analysis by FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable insights into the molecular structure of this compound by identifying the vibrational modes of its functional groups. While a fully assigned experimental spectrum for this compound is not extensively detailed in publicly available literature, the characteristic absorption bands can be predicted based on the analysis of its constituent functional groups and comparison with similar molecules like 4-aminophenol (B1666318).

The primary vibrational modes are associated with the hydroxyl (-OH), amino (-NH2), and C-Br groups, as well as the vibrations of the aromatic ring. The O-H and N-H stretching vibrations are typically observed as broad and sharp bands, respectively, in the high-frequency region of the spectrum. The presence of both an amine and a hydroxyl group can lead to complex hydrogen bonding, which influences the position and shape of these bands. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene ring are found in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

The expected vibrational frequencies and their assignments for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3500 - 3200 | Strong, Broad |

| N-H Stretch | Amino -NH₂ | 3400 - 3300 (asymmetric), 3350 - 3250 (symmetric) | Medium-Strong, Sharp |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| N-H Bend | Amino -NH₂ | 1650 - 1580 | Medium |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1340 - 1250 | Strong |

| C-O Stretch | Phenolic | 1260 - 1180 | Strong |

| C-H In-plane Bend | Aromatic | 1225 - 950 | Medium-Weak |

| C-H Out-of-plane Bend | Aromatic | 900 - 675 | Strong |

| C-Br Stretch | Bromo-aromatic | 600 - 500 | Medium-Strong |

This table is generated based on established frequency ranges for the respective functional groups.

Electronic Transitions and Absorption Maxima by UV-Vis

UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV radiation promotes electrons from lower-energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher-energy ones (LUMO - Lowest Unoccupied Molecular Orbital). The structure, with its benzene ring substituted by auxochromes (-OH, -NH2) and a chromophore (-Br), gives rise to characteristic absorption bands.

The primary electronic transitions in this molecule are of two types:

π → π* transitions: These involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding π* antibonding orbitals. These transitions are typically of high intensity.

n → π* transitions: These are lower-energy transitions involving the promotion of non-bonding electrons (lone pairs) from the oxygen and nitrogen atoms to the π* antibonding orbitals of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions. libretexts.org

The presence of the hydroxyl and amino groups, which act as electron-donating groups, causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. Experimental data indicates that this compound exhibits an absorption maximum (λmax) at 279 nm when measured in aqueous sulfuric acid.

| Spectroscopic Parameter | Value | Solvent/Conditions | Associated Transitions |

| λmax | 279 nm | H₂SO₄ (aq.) | π → π* and n → π* |

X-ray Crystallography and Solid-State Structure

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a solved single-crystal X-ray structure for this compound. The determination of the precise solid-state structure, including unit cell dimensions, space group, and atomic coordinates, is dependent on successful single-crystal X-ray diffraction experiments.

Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, a definitive analysis of the crystal packing and specific intermolecular interactions for this compound cannot be provided. Such an analysis would typically describe how individual molecules arrange themselves in the crystal lattice, detailing phenomena such as π-π stacking of the aromatic rings and other non-covalent interactions that contribute to the stability of the solid-state structure.

Hydrogen Bonding Networks

The this compound molecule contains potent hydrogen bond donors (the phenolic -OH group and the amino -NH2 group) and acceptors (the oxygen and nitrogen atoms). Therefore, extensive intermolecular hydrogen bonding is expected to be the dominant force governing its crystal structure. However, in the absence of a solved crystal structure, the specific geometry, connectivity, and dimensionality of the hydrogen bonding network remain undetermined. A detailed description of bond lengths, angles, and the formation of motifs like chains, sheets, or three-dimensional networks is not possible.

Conformational Analysis

Conformational analysis of the solid-state structure, which includes the precise measurement of bond lengths, bond angles, and torsion angles, is derived directly from X-ray crystallography data. As this data is not available, a detailed conformational analysis of this compound in the solid state cannot be conducted. This would include determining the planarity of the molecule and the orientation of the hydroxyl and amino substituent groups relative to the benzene ring.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, employing the principles of quantum mechanics to model molecular systems. These methods can determine the electronic structure of a molecule, from which a wide range of properties can be derived. For 4-Amino-2-bromophenol, these calculations can provide valuable information about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between accuracy and computational cost. synopsys.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. acs.org This approach is widely used to investigate the properties of organic molecules. fu-berlin.deutas.edu.au

For this compound, DFT studies can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the application of DFT to similar aromatic compounds is well-established. For instance, DFT has been successfully used to study the mechanisms of various organic reactions, including those involving aromatic systems. umn.edursc.org

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.20 | Indicates the ability to donate an electron. |

| LUMO Energy | -0.85 | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 4.35 | Relates to chemical reactivity and stability. |

Note: The values in the table are hypothetical and representative of what would be expected from a DFT calculation on a molecule like this compound, based on studies of similar compounds.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. muni.cz The term ab initio is Latin for "from the beginning". wikipedia.orgchemeurope.com These methods are generally more computationally intensive than DFT but can offer higher accuracy. libretexts.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bioinformaticsreview.com MD simulations can provide detailed information about the dynamic behavior of molecules in different environments, such as in solution. rsc.orgethz.ch This technique is particularly useful for understanding how a molecule interacts with its surroundings.

For this compound, MD simulations could be used to investigate its behavior in various solvents, predicting properties like its solvation free energy and diffusion coefficient. researchgate.net Such simulations can also shed light on the conformational flexibility of the molecule and the dynamics of intermolecular interactions, such as hydrogen bonding with solvent molecules. Although specific MD simulation studies on this compound are not prevalent in the literature, the methodology is well-suited for studying the behavior of small organic molecules. nih.gov

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net For this compound, with its multiple functional groups, computational methods can predict the most likely sites for electrophilic or nucleophilic attack.

The electronic properties calculated using DFT, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are instrumental in predicting reactivity. For aromatic compounds, computational methods can effectively predict the regioselectivity of reactions like electrophilic aromatic substitution. acs.orgacs.orgsemanticscholar.org

Furthermore, computational methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. coe.edu This allows for the detailed elucidation of reaction mechanisms and the calculation of activation energies, which can explain reaction rates and selectivity. acs.orgmdpi.comacs.org For this compound, this could involve modeling its behavior in reactions such as oxidation, halogenation, or coupling reactions, providing insights that are valuable for synthetic chemistry.

Applications in Medicinal Chemistry and Drug Discovery

Scaffold for Pharmaceutical Intermediates

The inherent reactivity and functional group arrangement of 4-Amino-2-bromophenol make it a valuable starting material for the synthesis of complex pharmaceutical intermediates.

While direct synthesis of anti-inflammatory and analgesic agents from this compound is not extensively documented in readily available literature, the broader class of aminophenols serves as a cornerstone in the synthesis of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. For instance, the structurally related p-aminophenol is a key precursor to paracetamol (acetaminophen), a widely used analgesic and antipyretic. The synthesis of new para-aminophenol derivatives has been explored to develop safer analogues of paracetamol with modulating effects on thermoregulatory and nociceptive reactions. nih.gov This suggests the potential of this compound as a scaffold for novel anti-inflammatory and analgesic compounds, where the bromo substituent could be leveraged to modulate pharmacokinetic and pharmacodynamic properties. Further research in this area could lead to the development of new chemical entities with improved efficacy and safety profiles.

A significant breakthrough in the application of the bromophenol scaffold has been in the development of novel antitubercular agents. A series of meta-amido bromophenol derivatives, designed and synthesized with an ortho-bromophenol moiety, have demonstrated potent inhibitory activity against Mycobacterium tuberculosis H37Ra. jst.go.jpresearchgate.netsunderland.ac.uknih.gov Notably, these compounds also exhibited moderate activity against the virulent H37Rv strain and clinically isolated multidrug-resistant tuberculosis (MDR-TB) strains. jst.go.jpresearchgate.netsunderland.ac.uk The selective activity against mycobacteria, with no significant inhibition of other Gram-positive or Gram-negative bacteria, highlights the promise of this scaffold for targeted tuberculosis therapy. jst.go.jpresearchgate.netsunderland.ac.uk

Selected compounds from this series, such as 6p and 6r, have shown acceptable selective indexes and good metabolic stability in rat liver microsomes, underscoring their potential for further development. jst.go.jp The core ortho-bromophenol structure was identified as a key pharmacophore for this antitubercular activity. jst.go.jp

| Compound | R | MIC (μg/mL) vs. M. tuberculosis H37Ra |

| 6p | 4-CF3 | 0.78 |

| 6q | 4-Cl | 1.56 |

| 6r | 4-F | 0.78 |

| 6s | 4-NO2 | 3.13 |

| 6t | 4-OH | >50 |

| 6u | 2-naphthyl | 1.56 |

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. Bromophenol derivatives have emerged as a promising class of PTP1B inhibitors. researchgate.netnih.gov A series of these derivatives were synthesized and evaluated, with some compounds exhibiting potent inhibitory activity. nih.gov For example, a highly brominated compound, 4g , demonstrated an IC50 of 0.68 μmol/L against PTP1B, which was approximately fourfold more potent than the lead compound isolated from red algae. nih.gov Furthermore, this compound showed high selectivity for PTP1B over other protein tyrosine phosphatases such as TCPTP, LAR, SHP-1, and SHP-2. nih.gov

| Compound | PTP1B IC50 (μmol/L) |

| 4e (lead) | 2.42 |

| 4g | 0.68 |

Design and Synthesis of Derivatives with Enhanced Biological Activity

The this compound scaffold provides a versatile platform for the design and synthesis of derivatives with enhanced biological activity. By strategically modifying the functional groups of the core structure, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds.

For instance, in the development of antitubercular agents, the synthesis of a series of meta-amido bromophenol derivatives allowed for the exploration of various substituents on the amide portion of the molecule. jst.go.jp This led to the identification of compounds with significantly improved potency against M. tuberculosis. Similarly, in the context of PTP1B inhibitors, the degree and position of bromination on the phenol (B47542) ring were found to be critical for inhibitory activity. nih.gov The synthesis of a variety of brominated derivatives enabled the establishment of a clear structure-activity relationship and the identification of a highly potent and selective inhibitor. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective drugs.

In the case of the meta-amido bromophenol antitubercular agents, SAR studies revealed several key insights. The ortho-bromophenol moiety was determined to be a critical pharmacophore for the antitubercular activity. jst.go.jp The meta-amido linker was also found to be important, as transposition of the amide group or its replacement with an N-benzyl group led to a decrease in activity. jst.go.jp For the substituent on the phenyl ring of the amide, hydrophobic and π-π interactions were found to be crucial. Phenyl rings with a hydrophobic substituent at the 4-position generally provided the best activity. jst.go.jp Interestingly, the electronic properties of the substituent had less of an impact, with both electron-donating and electron-withdrawing groups resulting in good activity. jst.go.jp However, a para-hydroxyl substitution led to a complete loss of activity. jst.go.jp

For the bromophenol-based PTP1B inhibitors, SAR studies have indicated that the number and position of bromine atoms on the phenyl ring significantly influence the inhibitory potency. nih.gov An increase in the number of bromine atoms on the phenol rings has been shown to enhance the inhibitory activity. researchgate.net The diphenylmethane (B89790) skeleton and the bromine moiety have also been identified as essential for the inhibition of other enzymes, such as isocitrate lyase. nih.gov These SAR findings provide a rational basis for the future design of more effective inhibitors based on the this compound scaffold.

Applications in Material Science and Other Fields

Precursor for Dyes and Pigments

4-Amino-2-bromophenol serves as a crucial intermediate in the synthesis of a variety of dyes and pigments. The presence of the primary amino group allows for diazotization, a key reaction in the formation of azo compounds, which are a large and important class of colored substances.

Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms the chromophore responsible for the color of the compound. The synthesis of azo dyes from this compound follows a well-established two-step process:

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in a cold, acidic solution (e.g., with hydrochloric acid) using sodium nitrite. The low temperature is crucial to prevent the unstable diazonium salt from decomposing. byjus.com

Coupling Reaction: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. byjus.comcuhk.edu.hk For instance, coupling with a naphthol derivative would yield a highly colored azo dye. The specific color of the dye is influenced by the molecular structure of both the diazo component (derived from this compound) and the coupling component. cuhk.edu.hk The bromine atom and hydroxyl group on the this compound ring can also modify the final color and properties, such as lightfastness, of the dye.

While specific research detailing the synthesis of a named azo dye directly from this compound is not abundant in readily available literature, the fundamental principles of azo dye chemistry strongly support its use as a precursor. The general reaction scheme for the synthesis of an azo dye from an aminophenol is well-documented. cuhk.edu.hk

Reagent in Analytical Chemistry

In the realm of analytical chemistry, this compound has potential applications as a chromogenic reagent. A chromogenic reagent is a substance that reacts with a specific analyte to produce a colored product, allowing for the quantitative determination of the analyte using spectrophotometry.

The amino and hydroxyl groups on the this compound molecule can act as coordination sites for metal ions. The formation of a metal-ligand complex can result in a colored compound, where the intensity of the color is proportional to the concentration of the metal ion. This principle could be applied to develop new analytical methods for the detection and quantification of various metal ions. While specific, widely adopted methods using this compound as a primary chromogenic reagent are not extensively documented, the underlying chemical principles suggest its potential in this area. For instance, amine-functionalized materials have been shown to be effective in the detection of metal ions like copper(II). nanochemres.org

Development of Fluorescent Materials

The development of fluorescent materials, particularly fluorescent probes and sensors, is a rapidly growing area of research with applications in biology, medicine, and environmental science. This compound can serve as a valuable starting material for the synthesis of such materials.

The inherent fluorescence of some aromatic compounds can be tuned and enhanced through chemical modification. The amino group of this compound is a key functional group that can be incorporated into larger molecular structures to create fluorescent dyes. The introduction of halogen atoms, such as bromine, can also influence the fluorescent properties of a molecule. mdpi.com

Research has shown that aminophenol derivatives can be used to synthesize fluorescent probes. For example, the interaction of 4-aminophenol (B1666318) with proteins can lead to strong synchronous fluorescence signals, which has been utilized for protein determination. researchgate.net While direct synthesis of fluorescent materials from this compound is an area requiring more specific research, the known reactivity of its functional groups and the role of similar structures in fluorescent compound synthesis indicate its potential as a precursor for developing novel fluorescent probes and sensors. The synthesis of fluorescent probes often involves the reaction of an amine-containing fluorophore with a reactive group to create a sensor that can detect specific analytes. nih.gov

Below is a table summarizing the potential applications of this compound:

| Application Area | Specific Use | Key Reaction/Principle |

| Material Science | Precursor for Dyes and Pigments | Diazotization and Azo Coupling |

| Development of Fluorescent Materials | Incorporation into larger fluorescent molecules | |

| Analytical Chemistry | Reagent in Analytical Chemistry | Chromogenic reactions with analytes |

Environmental Fate and Biotransformation Studies

Biodegradation Pathways and Mechanisms

Biodegradation is a primary mechanism for the removal of organic pollutants from the environment. The process is largely mediated by microorganisms that can utilize these compounds as a source of carbon, nitrogen, and energy, or transform them cometabolically.

While specific studies on the microbial degradation of 4-Amino-2-bromophenol are limited, research on analogous compounds provides significant insight into potential pathways. Bacteria from the genus Burkholderia are particularly adept at degrading a wide range of aromatic compounds, including halogenated and aminated phenols.

For instance, Burkholderia sp. strain AK-5 has been shown to utilize 4-aminophenol (B1666318) as its sole source of carbon, nitrogen, and energy. asm.orgnih.govnih.gov The degradation pathway in this organism involves the conversion of 4-aminophenol to 1,2,4-trihydroxybenzene via a 1,4-benzenediol intermediate. asm.orgnih.govnih.gov Subsequently, the aromatic ring of 1,2,4-trihydroxybenzene is cleaved by a dioxygenase enzyme. asm.orgnih.govnih.gov

Similarly, Burkholderia sp. strain RKJ 800 is capable of degrading 4-chloro-2-aminophenol, a compound structurally very similar to this compound. This strain degrades 4-chloro-2-aminophenol with the release of chloride and ammonium (B1175870) ions. nih.gov The key identified metabolite in this pathway is 4-chlorocatechol, indicating an initial deamination step followed by hydroxylation or vice-versa, leading to a catechol derivative that can undergo ring cleavage. nih.gov

Based on these analogous pathways, it is hypothesized that Burkholderia species could degrade this compound through an initial enzymatic attack that could involve deamination (removal of the amino group) or hydroxylation, leading to the formation of a brominated catechol or a trihydroxybenzene derivative. These intermediates are then susceptible to ring cleavage, breaking down the aromatic structure into simpler aliphatic compounds that can enter central metabolic pathways.

Table 1: Microbial Degradation of Compounds Structurally Similar to this compound

| Bacterial Strain | Substrate Degraded | Key Intermediates | Reference |

|---|---|---|---|

| Burkholderia sp. AK-5 | 4-Aminophenol | 1,4-Benzenediol, 1,2,4-Trihydroxybenzene | asm.orgnih.govnih.gov |

| Burkholderia sp. RKJ 800 | 4-Chloro-2-aminophenol | 4-Chlorocatechol, 3-Chloro-cis,cis-muconate (B1234730) | nih.gov |

| Pseudomonas sp. EN-4 | 4-Bromophenol (B116583) (co-metabolism) | Catechol | researchgate.net |

| Arthrobacter chlorophenolicus A6 | 4-Bromophenol (co-metabolism) | Not specified | nih.govnih.gov |

Co-metabolism is a phenomenon where microorganisms transform a compound (the co-metabolite) that they cannot use as a primary energy or nutrient source, in the presence of a primary growth substrate. This process is crucial for the degradation of many recalcitrant environmental pollutants.

Studies on 4-bromophenol, which shares the brominated phenolic structure, demonstrate the importance of co-metabolism. Pseudomonas sp. EN-4 can metabolize 4-bromophenol in the presence of phenol (B47542), which acts as the growth substrate. researchgate.net The degradation of 4-bromophenol in this case leads to the formation of catechol. researchgate.net Similarly, Arthrobacter chlorophenolicus A6 has been shown to degrade 4-bromophenol in mixed substrate systems containing other substituted phenols, such as 4-nitrophenol (B140041) and 4-chlorophenol. nih.govnih.govbiointerfaceresearch.com In these mixed systems, the degradation rates of the individual compounds are influenced by the presence of the others, indicating competitive inhibition and complex substrate interactions. nih.govnih.gov

These findings suggest that the biodegradation of this compound in a contaminated environment may be significantly enhanced by the presence of other more easily degradable aromatic compounds. These primary substrates can induce the production of the necessary enzymes that fortuitously act on this compound, leading to its transformation.

The enzymatic breakdown of aromatic compounds is initiated by enzymes that destabilize the stable benzene (B151609) ring. Dioxygenases are a critical class of enzymes in this process, catalyzing the incorporation of both atoms of molecular oxygen into the aromatic ring, which typically leads to ring cleavage.

In the degradation of 4-aminophenol by Burkholderia sp. AK-5, a 1,2,4-trihydroxybenzene 1,2-dioxygenase is responsible for cleaving the aromatic ring of the trihydroxylated intermediate to form maleylacetic acid. asm.orgnih.gov This enzyme exhibits high specificity for 1,2,4-trihydroxybenzene. nih.gov For the degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800, two key enzyme activities were detected: a 4C2AP-deaminase, which removes the amino group to form 4-chlorocatechol, and a 4-chlorocatechol-1,2-dioxygenase, which cleaves the resulting catechol ring. nih.gov

The degradation of 4-bromophenol by Pseudomonas sp. EN-4 is also proposed to proceed via catechol, which is then channeled into the central metabolic pathway through the action of a catechol 1,2-dioxygenase. researchgate.net These examples underscore the central role of dioxygenases in the aerobic degradation of aminophenols and bromophenols. It is highly probable that the ultimate breakdown of this compound in aerobic environments relies on the activity of a ring-cleavage dioxygenase after initial modifications to the molecule by other enzymes like deaminases or hydroxylases.

Table 2: Key Enzymes in the Biodegradation of Related Aromatic Compounds

| Enzyme Type | Specific Enzyme | Role in Pathway | Substrate | Bacterial Strain | Reference |

|---|---|---|---|---|---|

| Deaminase | 4C2AP-deaminase | Removes amino group | 4-Chloro-2-aminophenol | Burkholderia sp. RKJ 800 | nih.gov |

| Dioxygenase | 4-Chlorocatechol-1,2-dioxygenase | Aromatic ring cleavage | 4-Chlorocatechol | Burkholderia sp. RKJ 800 | nih.gov |

| Dioxygenase | 1,2,4-Trihydroxybenzene 1,2-dioxygenase | Aromatic ring cleavage | 1,2,4-Trihydroxybenzene | Burkholderia sp. AK-5 | asm.orgnih.gov |

| Dioxygenase | Catechol 1,2-dioxygenase | Aromatic ring cleavage | Catechol | Pseudomonas sp. EN-4 | researchgate.net |

Environmental Persistence and Mobility

The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down, while mobility describes its potential to move through environmental compartments, such as soil and water.

The mobility of organic chemicals in soil is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates high mobility, meaning the substance is more likely to leach into groundwater. chemsafetypro.com For 4-aminophenol, an estimated Koc value of 90 suggests high mobility. nih.gov However, anilines (which contain an amino group on a benzene ring) are known to bind strongly to soil humus and organic matter, which can significantly reduce their actual mobility. nih.gov Given that this compound possesses both an amino group and a bromine atom, its mobility will be influenced by a complex interplay of its affinity for soil organic matter and its solubility in water. The presence of the bromine atom may increase its sorption compared to 4-aminophenol, potentially reducing its mobility.

Formation of Metabolites and Transformation Products

During biodegradation, the parent compound is transformed into a series of intermediate metabolites before, in the case of complete mineralization, being converted to carbon dioxide, water, and inorganic ions.

This compound itself can be a transformation product in the environment, notably from the degradation of the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). wikipedia.org

When this compound is subjected to further biotransformation, the likely metabolites can be predicted based on the pathways of similar compounds.

Deamination and Hydroxylation: An initial step could involve the enzymatic removal of the amino group (deamination) and/or addition of hydroxyl groups. Following the pathway of 4-chloro-2-aminophenol, a likely early metabolite would be a brominated catechol , such as 4-bromocatechol. nih.gov

Hydroxylation: Following the pathway of 4-aminophenol, successive hydroxylations could occur, leading to a brominated benzenetriol . asm.orgresearchgate.net

Ring Cleavage Products: Once a di- or tri-hydroxylated intermediate is formed, a dioxygenase enzyme would cleave the aromatic ring. This results in the formation of aliphatic organic acids, such as muconic acid derivatives (e.g., 3-chloro-cis,cis-muconate from 4-chlorocatechol), which are then further metabolized. nih.gov

In rats, the metabolism of 2-bromophenol (B46759) leads to the formation of 2-bromophenol glucuronide and 2-bromophenol sulphate as major urinary metabolites, with minor hydroxylated metabolites also detected. imperial.ac.uk While mammalian metabolism differs from microbial degradation, it highlights the tendency of the organism to conjugate the phenol group to increase water solubility for excretion.

Table 3: Plausible Metabolites from the Biodegradation of this compound

| Plausible Metabolite | Formation Pathway | Analogous Compound | Reference |

|---|---|---|---|

| Brominated Catechol (e.g., 4-Bromocatechol) | Deamination and/or hydroxylation | 4-Chloro-2-aminophenol, 4-Bromophenol | nih.govresearchgate.net |

| Brominated Benzenetriol | Successive hydroxylation | 4-Aminophenol, 4-Bromophenol | asm.orgresearchgate.net |

| Brominated Muconic Acid | Ring cleavage of a brominated catechol | 4-Chloro-2-aminophenol | nih.gov |

| Maleylacetic Acid | Ring cleavage of a trihydroxybenzene intermediate | 4-Aminophenol | nih.gov |

常见问题

Table of Contents

Basic Research Questions

- Synthesis and Characterization

- Spectroscopic Analysis

- Stability and Reactivity

Advanced Research Questions

- Mechanistic Studies and Regioselectivity

- Biological Activity and Toxicity

- Analytical Method Development

Basic Research Questions

1.1. What are the common synthetic routes for 4-amino-2-bromophenol, and how can side products be minimized?

Methodological Answer:

- Direct Bromination: Reacting 4-aminophenol with bromine in acetic acid under controlled temperature (0–5°C) to avoid over-bromination. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Protection-Deprotection Strategies: Protect the amino group using acetyl chloride before bromination to reduce side reactions. Deprotect with NaOH (1M) .

- Key Controls: Use inert atmosphere (N₂/Ar) to prevent oxidation of the phenol group.

1.2. How can FTIR and Raman spectroscopy distinguish this compound from structural analogs like 4-amino-3-bromophenol?

Methodological Answer:

- FTIR: Identify characteristic peaks:

- Raman: Bromine’s heavy atom effect shifts C-Br stretching to 250–300 cm⁻¹. Use DFT calculations (B3LYP/6-311++G(d,p)) to validate spectral assignments .

1.3. What solvent systems optimize the stability of this compound during storage?

Methodological Answer:

- Short-term Storage: Use anhydrous DMSO or ethanol under argon at –20°C to prevent hydrolysis.

- Long-term Stability: Lyophilize and store in amber vials with desiccants (e.g., silica gel). Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Advanced Research Questions

2.1. How does the bromine substituent influence the compound’s electronic properties in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Electronic Effects: Bromine’s electron-withdrawing nature activates the aryl ring for oxidative addition. Use X-ray crystallography to confirm bond lengths (C-Br: ~1.89 Å) and Hammett constants (σₚ = +0.23) .

- Reactivity Screening: Test Pd(PPh₃)₄ or XPhos Pd G3 catalysts in THF/H₂O. Track regioselectivity via GC-MS or MALDI-TOF .

2.2. What in vitro assays are suitable for evaluating this compound’s antimicrobial activity against resistant strains?

Methodological Answer:

- MIC Determination: Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (MRSA) and Escherichia coli (ESBL). Include positive controls (vancomycin, ciprofloxacin) .

- Mechanistic Probes: Assess membrane disruption via SYTOX Green uptake assay. Compare with phenol red pH shift for protonophore activity .

2.3. How can conflicting data on the compound’s DNA-binding affinity be resolved?

Methodological Answer:

- Technique Comparison:

- Fluorescence Quenching: Use ethidium bromide displacement with λₑₓ = 520 nm.

- ITC (Isothermal Titration Calorimetry): Measure binding constants (Kd) at 25°C in Tris buffer (pH 7.4).

- Control Experiments: Include scrambled DNA sequences to rule out nonspecific interactions .

2.4. What strategies mitigate oxidative degradation during photostability studies?

Methodological Answer:

- Light Exposure: Use ICH Q1B guidelines (UV at 320–400 nm, 1.2 million lux hours).

- Stabilizers: Add 0.1% w/v ascorbic acid or BHT to scavenge radicals. Monitor degradation via LC-MS (m/z 204 [M-H]⁻ for intact compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。